Cas no 10004-45-2 (5-ethyl-1,2-oxazol-3-ol)
5-ethyl-1,2-oxazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-ethyl-1,2-oxazol-3-one
- 5-Ethylisoxazol-3-ol
- 5-ethyl-3-hydroxyisoxazole
- 5-ethyl-isoxazol-3-one
- 5-ETHYL-ISOXAZOL-3-OL
- 5-Ethyl-3(2H)-Isoxazolone
- 5-Ethyl-3-hydroxyisoxazol
- CTK6D0902
- 3(2H)-Isoxazolone, 5-ethyl-
- 5-ethyl-3-isoxazolol
- SureCN178389
- 5-ethylisoxazol-3(2H)-one
- SureCN8299663
- AGN-PC-00H0NV
- 5-ethyl-1,2-oxazol-3-ol
- CS-0152522
- 10004-45-2
- MFCD15474929
- SB30013
- SCHEMBL178389
- BS-14145
- SY248522
- AC2644
- SCHEMBL8299663
- A18002
- DTXSID80473955
- AKOS024260927
- EN300-1588511
- 3-Hydroxy-5-ethylisoxazole
- DB-058252
-
- MDL: MFCD15474929
- Inchi: 1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7)
- InChI Key: COJBJDILSDCGSL-UHFFFAOYSA-N
- SMILES: O1C(=CC(N1)=O)CC
Computed Properties
- Exact Mass: 113.04771
- Monoisotopic Mass: 113.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
5-ethyl-1,2-oxazol-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A117694-100mg |
5-Ethylisoxazol-3-ol |
10004-45-2 | 96% | 100mg |
$74.0 | 2025-02-21 | |
| Ambeed | A117694-250mg |
5-Ethylisoxazol-3-ol |
10004-45-2 | 96% | 250mg |
$123.0 | 2025-02-21 | |
| Ambeed | A117694-1g |
5-Ethylisoxazol-3-ol |
10004-45-2 | 96% | 1g |
$333.0 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248522-5g |
3-Hydroxy-5-ethylisoxazole |
10004-45-2 | ≥95% | 5g |
¥7600.00 | 2024-07-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283363-100mg |
5-Ethylisoxazol-3-ol |
10004-45-2 | 96% | 100mg |
¥445.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283363-250mg |
5-Ethylisoxazol-3-ol |
10004-45-2 | 96% | 250mg |
¥750.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283363-1g |
5-Ethylisoxazol-3-ol |
10004-45-2 | 96% | 1g |
¥2025.0 | 2024-04-17 | |
| Chemenu | CM129801-1g |
5-ethylisoxazol-3-ol |
10004-45-2 | 95% | 1g |
$320 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0382-1g |
5-Ethyl-isoxazol-3-ol |
10004-45-2 | 96% | 1g |
2035.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0382-5g |
5-Ethyl-isoxazol-3-ol |
10004-45-2 | 96% | 5g |
8141.21CNY | 2021-05-08 |
5-ethyl-1,2-oxazol-3-ol Suppliers
5-ethyl-1,2-oxazol-3-ol Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 5-ethyl-1,2-oxazol-3-ol
Professional Introduction to Compound with CAS No. 10004-45-2 and Product Name: 5-ethyl-1,2-oxazol-3-ol
The compound with the CAS number 10004-45-2 and the product name 5-ethyl-1,2-oxazol-3-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the oxazole class, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The oxazole ring system, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, is known for its versatility in drug design and development.
5-Ethyl-1,2-oxazol-3-ol itself is a derivative of oxazole, where the presence of an ethyl group at the 5-position and a hydroxyl group at the 3-position introduces specific functional characteristics that make it valuable in synthetic chemistry. The hydroxyl group, in particular, serves as a key site for further derivatization, enabling the creation of more complex molecular structures with tailored biological activities.
In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated efficacy in various pharmacological applications. The structural motif of oxazole is found in several bioactive molecules, including natural products and synthetic drugs. This class of compounds has shown promise in modulating biological pathways associated with inflammation, infection, and neurological disorders. The 5-ethyl-1,2-oxazol-3-ol derivative is being explored as a potential scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 5-ethyl-1,2-oxazol-3-ol is its role as a building block in medicinal chemistry. The ability to modify the oxazole core while retaining its core pharmacophoric features allows researchers to fine-tune its interactions with biological targets. For instance, studies have indicated that oxazole derivatives can interact with enzymes and receptors in ways that may lead to therapeutic benefits. The hydroxyl group at the 3-position provides a handle for further functionalization, enabling the synthesis of analogs with enhanced potency or selectivity.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 5-ethyl-1,2-oxazol-3-ol. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of different derivatives before conducting costly wet-lab experiments. This high-throughput virtual screening approach has been instrumental in identifying promising candidates for further optimization.
The pharmacological profile of 5-ethyl-1,2-oxazol-3-ol has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Additionally, preliminary data suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new strategies against resistant bacterial strains. The oxazole ring's inherent stability under physiological conditions also contributes to its attractiveness as a drug candidate.
The synthesis of 5-ethyl-1,2-oxazol-3-ol involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the oxazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the ethyl group at the 5-position and the hydroxyl group at the 3-position. These transformations require precise control over reaction conditions to ensure high yields and purity.
In industrial settings, large-scale production of 5-ethyl-1,2-oxazol-3-ol necessitates optimized synthetic routes that balance cost-effectiveness with environmental considerations. Green chemistry principles are increasingly being applied to develop more sustainable manufacturing processes. For example, catalytic methods that minimize waste and energy consumption are being explored as alternatives to traditional stoichiometric approaches.
The role of 5-ethyl-1,2-oxtaxozlrol extends beyond its direct therapeutic applications; it also serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features make it amenable to further derivatization into pharmacologically active compounds targeting various diseases. This versatility underscores its importance as a versatile building block in pharmaceutical research.
As our understanding of biological systems continues to evolve, so does our appreciation for heterocyclic compounds like 5-ehtyl-l,l-oxtaxozlrol. New methodologies for drug discovery are leveraging advanced technologies such as artificial intelligence (AI) and machine learning (ML) to identify novel molecular structures with desired properties. These computational tools are particularly useful for predicting how modifications to existing scaffolds will affect biological activity.
The future prospects for 5-ehtyl-l,l-oxtaxozlrol are bright given its multifaceted potential applications. Ongoing research aims to expand its utility by exploring new synthetic pathways and evaluating its efficacy in clinical trials. Collaborative efforts between academia and industry are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.
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